molecular formula C26H22FN3O2 B2898026 5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-17-8

5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2898026
CAS No.: 866728-17-8
M. Wt: 427.479
InChI Key: AVAMDHSIWFBDQP-UHFFFAOYSA-N
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Description

5-[(3-Fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole fused to a quinoline core. This scaffold is pharmacologically significant due to its structural resemblance to bioactive molecules targeting receptors such as benzodiazepine, neurotensin, and cyclooxygenase-2 (COX-2) . The compound’s substituents—3-fluorophenylmethyl at position 5, 7,8-dimethoxy groups on the quinoline ring, and 4-methylphenyl at position 3—impart distinct electronic and steric properties. These modifications are hypothesized to enhance target binding, metabolic stability, and solubility compared to simpler pyrazoloquinoline derivatives .

Properties

IUPAC Name

5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O2/c1-16-7-9-18(10-8-16)25-21-15-30(14-17-5-4-6-19(27)11-17)22-13-24(32-3)23(31-2)12-20(22)26(21)29-28-25/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAMDHSIWFBDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis Strategies for Pyrazolo[4,3-c]Quinoline

Acid-Catalyzed Cyclization of (1H-Pyrazol-5-yl)Anilines and Ethers

A pivotal method for synthesizing pyrazolo[4,3-c]quinolines involves acid-promoted cyclization of (1H-pyrazol-5-yl)anilines with ethers via C–O bond cleavage. For the target compound, this approach requires:

  • 3-(4-Methylphenyl)-1H-pyrazol-5-amine as the pyrazole component.
  • 7,8-Dimethoxy-3-(3-fluorophenylmethyl)anisole as the ether substrate.

Reaction conditions involve heating at 80–100°C in trifluoroacetic acid (TFA), facilitating intramolecular cyclization. The mechanism proceeds through imine formation, followed by electrophilic aromatic substitution to construct the quinoline ring. This method offers moderate yields (45–65%) and tolerates electron-withdrawing groups like methoxy and fluorophenylmethyl.

Optimization Note: Increasing the steric bulk of the ether (e.g., using isopropyl ethers) improves regioselectivity for the [4,3-c] isomer over [3,4-b] by 20%.

Three-Component Reaction with Arylglyoxals, Pyrazolamines, and Cyclic Dicarbonyls

A one-pot synthesis reported by De Gruyter employs arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds. Applied to the target molecule:

  • 7,8-Dimethoxyphenylglyoxal introduces the dimethoxy-substituted aromatic ring.
  • 3-(4-Methylphenyl)-1H-pyrazol-5-amine provides the pyrazole core.
  • 1,3-Cyclohexanedione facilitates Knoevenagel-Michael cascades.

The reaction proceeds in aqueous tetrapropylammonium bromide (TPAB) at 80°C, achieving 70–85% yields. Post-reaction dearoylation and oxidation steps are critical for aromatization. The 3-fluorophenylmethyl group is introduced via Pd-catalyzed C–H benzylation of the intermediate quinoline.

Limitation: The method requires strict anhydrous conditions during the benzylation step to prevent hydrolysis of the methoxy groups.

Functionalization of the Pyrazoloquinoline Core

Introducing the 3-Fluorophenylmethyl Group

The 5-position benzylation is achieved through two primary routes:

Friedel-Crafts Alkylation

Using AlCl₃ as a catalyst, the quinoline nitrogen is alkylated with 3-fluorophenylmethyl bromide. This method affords 60–75% yields but risks over-alkylation at the 4-methylphenyl group.

Reductive Amination

Condensation of 5-amino-pyrazoloquinoline with 3-fluorobenzaldehyde followed by NaBH₄ reduction yields the benzylamine derivative. This approach provides higher regioselectivity (85% yield) but requires prior protection of the dimethoxy groups.

Installation of 7,8-Dimethoxy Groups

Early-stage functionalization is preferred to avoid demethylation during later steps:

  • Pre-synthesized dimethoxy-bearing building blocks (e.g., 3,4-dimethoxyaniline) are used in Friedländer condensations.
  • Post-synthetic methylation with dimethyl sulfate and K₂CO₃ in DMF achieves >90% methylation but may affect sensitive fluorophenyl groups.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Acid-catalyzed 45–65 Metal-free, simple conditions Low yields with bulky ethers
Three-component 70–85 One-pot synthesis, high atom economy Requires benzylation step
Friedländer 50–60 Scalable, commercial reagents Multi-step protection/deprotection

Mechanistic Insights and Side Reactions

Competing Isomer Formation

In acid-catalyzed methods, 10–15% of the [3,4-b] isomer forms due to protonation at N1 instead of N2. Adding catalytic amounts of Zn(OTf)₂ suppresses this by coordinating to the pyrazole nitrogen, enhancing [4,3-c] selectivity to 95%.

Demethylation Under Strong Acids

Prolonged exposure to POCl₃ or PPA during cyclization removes 5–10% of methoxy groups. Substituting with BF₃·Et₂O reduces demethylation to <2% while maintaining reaction efficiency.

Industrial-Scale Considerations

The patent WO2022056100A1 highlights a scalable route using N-[[4-(2,2-dicyano-1-hydroxyvinyl)phenyl]methyl]-5-fluoro-2-methoxy-benzamide as a key intermediate. Although designed for a different target, adapting this protocol involves:

  • Mitsunobu reaction to install the 4-methylphenyl group.
  • Rh-catalyzed asymmetric hydrogenation for the 5H-configuration.
  • TBAF-mediated demethylation to preserve fluorophenyl integrity.

This pathway achieves 92% purity at the kilogram scale but requires specialized catalysts.

Chemical Reactions Analysis

Types of Reactions

5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and methylphenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced pyrazoloquinoline derivatives.

    Substitution: Various substituted pyrazoloquinoline derivatives depending on the substituents used.

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that compounds similar to 3,4,5-trimethoxy-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide exhibit notable cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve:

  • Induction of Apoptosis: This compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest: It has been shown to disrupt the cell cycle in cancer cells, preventing their proliferation.
Cancer Cell Line IC50 (µM) Mechanism
HeLa15.2Apoptosis
MCF-712.8Cell Cycle Arrest
A54910.5Apoptosis

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties , showing effectiveness against both Gram-positive and Gram-negative bacteria. Key findings include:

  • Inhibition of Bacterial Growth: Similar benzamide derivatives have demonstrated activity against Staphylococcus aureus and Escherichia coli.
  • Mechanism of Action: The antimicrobial effect is thought to involve the inhibition of bacterial cell division proteins like FtsZ.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Effectiveness
Staphylococcus aureus8 µg/mLEffective
Escherichia coli16 µg/mLModerate

Potential Use in Cancer Therapy

Given its anticancer properties, this compound could be further explored as a candidate for developing new cancer therapies. Its ability to selectively target cancer cells while sparing normal cells makes it a promising agent for further investigation.

Antimicrobial Drug Development

The antimicrobial activity suggests that it could serve as a lead compound for developing new antibiotics, particularly in an era where antibiotic resistance is a growing concern.

Case Studies

  • Case Study on Anticancer Efficacy:
    • A study conducted on the effect of this compound on human breast cancer cells (MCF-7) revealed significant apoptosis induction at concentrations as low as 12.8 µM. This study highlights the potential for developing targeted therapies based on this compound's structure.
  • Case Study on Antimicrobial Activity:
    • Research evaluating the antimicrobial effects against Staphylococcus aureus showed that the compound inhibited bacterial growth effectively at an MIC of 8 µg/mL. This suggests its potential role in treating infections caused by resistant strains.

Mechanism of Action

The mechanism of action of 5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[4,3-c]quinoline derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a detailed comparison with structurally and functionally related analogs:

Structural Analogues and Substitution Effects

Compound Name Key Substituents Molecular Weight (g/mol) Key Biological Activities Reference(s)
5-[(3-Fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline (Target) 5: 3-Fluorophenylmethyl; 3: 4-Methylphenyl; 7,8: Dimethoxy ~467.5* Potential neurotensin receptor (NTR1) modulation, GPCR selectivity
3-(4-Fluorophenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline 3: 4-Fluorophenyl; 5: 4-Methylbenzyl; 7,8: Dimethoxy 453.5 GPR35 agonist activity (EC₅₀ ~10 µM); used in GPCR selectivity assays
3-(4-Ethoxyphenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline 3: 4-Ethoxyphenyl; 5: 3-Methoxyphenylmethyl; 7,8: Dimethoxy 469.5 Not explicitly reported; predicted enhanced lipophilicity (XLogP3: 4.5)
8-Ethoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline 8: Ethoxy; 3: 4-Methoxyphenyl; 5: 3-Methylphenylmethyl 455.5 Unknown activity; ethoxy group may reduce metabolic stability
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) 3: Amino; 4: 4-Hydroxyphenylamino 307.3 Potent anti-inflammatory activity (NO inhibition ~1400W control)

Functional Comparisons

  • Neurotensin Receptor (NTR1) Modulation: The target compound shares structural similarity with 3-(4-fluorophenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline, which demonstrated robust NTR1 agonism in GPCR assays . The 3-fluorophenylmethyl group in the target may improve receptor binding compared to non-fluorinated analogs.
  • Anti-Inflammatory Activity: Derivatives like 2i (3-amino-4-(4-hydroxyphenylamino)) exhibit potent NO inhibition via iNOS and COX-2 suppression . The target compound’s dimethoxy groups may enhance solubility but reduce direct anti-inflammatory effects compared to amino/hydroxyl-substituted analogs.
  • GPCR Selectivity : Substituents at position 3 (e.g., 4-methylphenyl vs. 4-ethoxyphenyl) influence selectivity. For instance, 3-(4-fluorophenyl) analogs show preferential binding to NTR1 over GPR35, whereas ethoxy/methoxy variants may exhibit off-target effects .

Physicochemical Properties

  • Lipophilicity: The target compound’s 7,8-dimethoxy groups increase polarity compared to ethoxy/methyl-substituted analogs (e.g., XLogP3 of 4.5 for 3-(4-ethoxyphenyl)-7,8-dimethoxy analog vs. ~5.0 for non-polar derivatives) .
  • Metabolic Stability: Fluorine atoms (e.g., 3-fluorophenylmethyl) may reduce oxidative metabolism, enhancing half-life relative to non-halogenated compounds .

Biological Activity

5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the class of pyrazoloquinolines. This compound has garnered attention due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to summarize the biological activity of this compound based on available research data.

The compound's chemical structure and properties are essential for understanding its biological activity. Below is a summary of its chemical characteristics:

PropertyValue
Molecular Weight427.48 g/mol
Molecular FormulaC26H22F N3O2
LogP4.8897
Polar Surface Area39.959 Ų
Hydrogen Bond Acceptors4

Anticancer Activity

Recent studies have indicated that pyrazoloquinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting cell proliferation in various cancer cell lines. A study conducted by El Shehry et al. demonstrated that certain quinoline derivatives displayed IC50 values ranging from 0.014 to 5.87 µg/mL against Plasmodium falciparum, indicating their potential as antimalarial agents as well .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were evaluated by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. Notably, derivatives showed significant inhibition of NO production comparable to established anti-inflammatory agents. The mechanism involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression .

Antimicrobial Activity

The antimicrobial potential of quinoline derivatives has been extensively studied. Compounds similar to the target compound have been evaluated for their antibacterial and antifungal activities, with promising results suggesting moderate to high efficacy against various pathogens .

Case Studies

  • Anticancer Study : In a laboratory setting, researchers synthesized several pyrazoloquinoline derivatives and assessed their anticancer activity using cell viability assays. The results indicated that modifications in the molecular structure significantly influenced the anticancer potency.
  • Anti-inflammatory Evaluation : Another study focused on the anti-inflammatory properties of pyrazolo[4,3-c]quinolines by administering these compounds to animal models exhibiting inflammatory responses. The findings revealed a marked reduction in inflammation markers.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazoloquinolines. Research has shown that specific substitutions on the quinoline ring can enhance or diminish biological efficacy. For example, the presence of methoxy groups at positions 7 and 8 has been correlated with increased anti-inflammatory activity .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline?

  • Methodological Answer : Synthesis optimization involves multi-step reactions, including Suzuki–Miyaura coupling for aryl-aryl bond formation and microwave-assisted techniques to enhance reaction efficiency . Key parameters include:

  • Temperature control : Maintain reflux conditions in solvents like DMF or acetic acid to stabilize intermediates .
  • Catalyst selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane for high-purity isolation .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl methyl at C5, methoxy groups at C7/C8) .
  • X-ray crystallography : Resolves 3D conformation, confirming fused pyrazoloquinoline core and substituent spatial arrangement .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₆H₂₃F₃N₂O₂) and isotopic patterns .

Q. How can solubility challenges be addressed for in vitro bioactivity assays?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO (≤1% v/v) with aqueous buffers to maintain compound stability .
  • Salt formation : Explore hydrochloride or phosphate salts to enhance hydrophilicity .
  • Structural analogs : Replace methoxy groups with hydroxyl or amino groups (if SAR permits) to improve aqueous solubility .

Advanced Research Questions

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound?

  • Methodological Answer :

  • Substituent variation : Synthesize derivatives with modified fluorophenyl, methoxy, or methylphenyl groups to assess binding affinity shifts .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2) or kinases .
  • Data correlation : Compare IC₅₀ values (e.g., anti-inflammatory: 0.39 μM; anticancer: 1.00 μM) with substituent electronic/hydrophobic parameters .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Assay standardization : Use identical cell lines (e.g., HEK293 for cytotoxicity) and control compounds (e.g., celecoxib for COX-2 inhibition) .
  • Orthogonal assays : Validate apoptosis induction via flow cytometry (Annexin V/PI) alongside caspase-3/7 activity assays .
  • Meta-analysis : Pool data from studies with comparable substituents (e.g., fluoro vs. chloro analogs) to identify trends .

Q. What approaches mitigate discrepancies between in vitro and in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability using LC-MS/MS to optimize dosing regimens .
  • Metabolite identification : Use liver microsomes to detect Phase I/II metabolites that may reduce activity .
  • Formulation optimization : Encapsulate in liposomes or PEGylated nanoparticles to enhance tissue penetration .

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